

SSR182289: A Potent and Selective Thrombin Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSR182289

Cat. No.: B611012

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SSR182289 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Developed by Sanofi-Aventis, this small molecule, also known as **SSR182289A**, has demonstrated significant antithrombotic effects in preclinical studies. This guide provides a comprehensive overview of the biological target of **SSR182289**, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathway.

Biological Target and Mechanism of Action

The primary biological target of **SSR182289** is thrombin (Factor IIa), a pivotal enzyme in the blood coagulation cascade. **SSR182289** acts as a competitive inhibitor of human thrombin.^[1] Its mechanism of action involves direct binding to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, by inhibiting thrombin, **SSR182289** also interferes with thrombin-induced platelet aggregation.^[1]

The chemical structure of **SSR182289A**, N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1'-biphenyl]-2-yl]acetamide hydrochloride, has been optimized for oral activity and high affinity for thrombin.^{[2][3]} X-ray

crystallography studies of the **SSR182289A**-thrombin complex have elucidated the specific molecular interactions responsible for its potent and selective inhibition.[\[2\]](#)

Quantitative Data

The inhibitory potency and selectivity of **SSR182289A** have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **SSR182289A** against Human Thrombin and Other Proteases

Enzyme	Inhibition Constant (Ki) (μM)
Human Thrombin	0.031 ± 0.002
Trypsin	54 ± 2
Factor Xa	167 ± 9
Factor VIIa	>250
Factor IXa	>250
Plasmin	>250
Urokinase	>250
tPA	>250
Kallikrein	>250
Activated Protein C	>250

Data sourced from Bohrium[\[1\]](#).

Table 2: In Vitro and Ex Vivo Anticoagulant and Antiplatelet Activity of **SSR182289A**

Assay	Parameter	Value (nM)
Thrombin Time (Human Plasma)	EC100	96 ± 7
Thrombin Generation (Human Plasma)	IC50	150 ± 20
Thrombin-Induced Platelet Aggregation (Human Platelets)	IC50	32 ± 9

Data sourced from Bohrium[1].

Experimental Protocols

The characterization of **SSR182289A** involves several key in vitro and ex vivo assays. The following are detailed methodologies for these experiments.

Competitive Thrombin Inhibition Assay (Fluorometric)

This assay determines the inhibitory constant (K_i) of a compound against thrombin by measuring the cleavage of a fluorogenic substrate.

Materials:

- Human α -thrombin
- Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)
- SSR182289A** stock solution (in DMSO)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **SSR182289A** in Assay Buffer.
- In a 96-well plate, add 50 μ L of the diluted **SSR182289A** or vehicle control (Assay Buffer with DMSO).
- Add 25 μ L of a pre-warmed (37°C) solution of human thrombin to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 μ L of the pre-warmed fluorogenic thrombin substrate to each well.
- Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
- The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
- The K_i value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is not tight-binding.

Thrombin Time (TT) Assay

This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin.

Materials:

- Citrated platelet-poor plasma (PPP)
- Thrombin reagent (bovine or human)
- Calcium chloride (CaCl_2) solution (if not included in the thrombin reagent)
- Coagulometer

Procedure:

- Pre-warm the PPP and thrombin reagent to 37°C.

- Pipette 100 μ L of the PPP into a cuvette.
- Incubate the cuvette at 37°C for 1-2 minutes.
- Add 100 μ L of the thrombin reagent to the cuvette and simultaneously start the timer on the coagulometer.
- The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
- For inhibitor studies, **SSR182289A** is pre-incubated with the PPP before the addition of the thrombin reagent.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Materials:

- Citrated platelet-poor plasma (PPP)
- aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
- Calcium chloride (CaCl_2) solution (0.025 M)
- Coagulometer

Procedure:

- Pre-warm the PPP, aPTT reagent, and CaCl_2 solution to 37°C.
- Pipette 50 μ L of PPP and 50 μ L of the aPTT reagent into a cuvette.
- Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
- Add 50 μ L of the pre-warmed CaCl_2 solution to the cuvette and simultaneously start the timer on the coagulometer.

- The time to clot formation is recorded.

Ecarin Clotting Time (ECT) Assay

The ECT assay specifically measures the activity of direct thrombin inhibitors by using ecarin, a prothrombin activator from snake venom.

Materials:

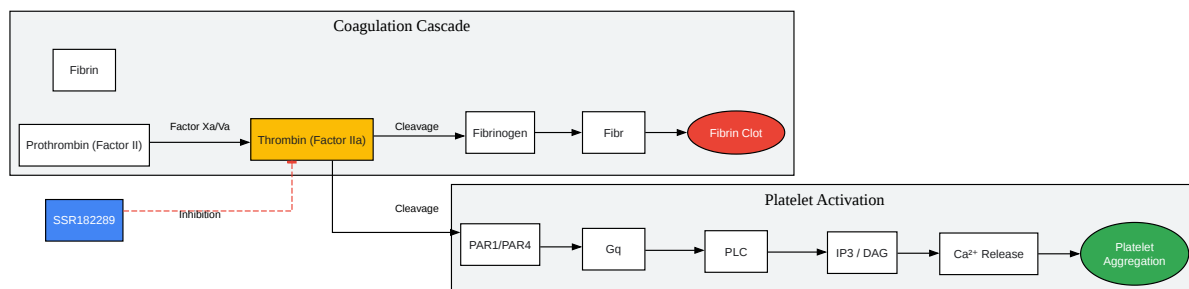
- Citrated platelet-poor plasma (PPP)
- Ecarin reagent
- Coagulometer

Procedure:

- Pre-warm the PPP and ecarin reagent to 37°C.
- Pipette 100 µL of PPP into a cuvette.
- Incubate at 37°C for 1-2 minutes.
- Add 100 µL of the ecarin reagent to the cuvette and start the timer.
- The time until clot formation is measured.

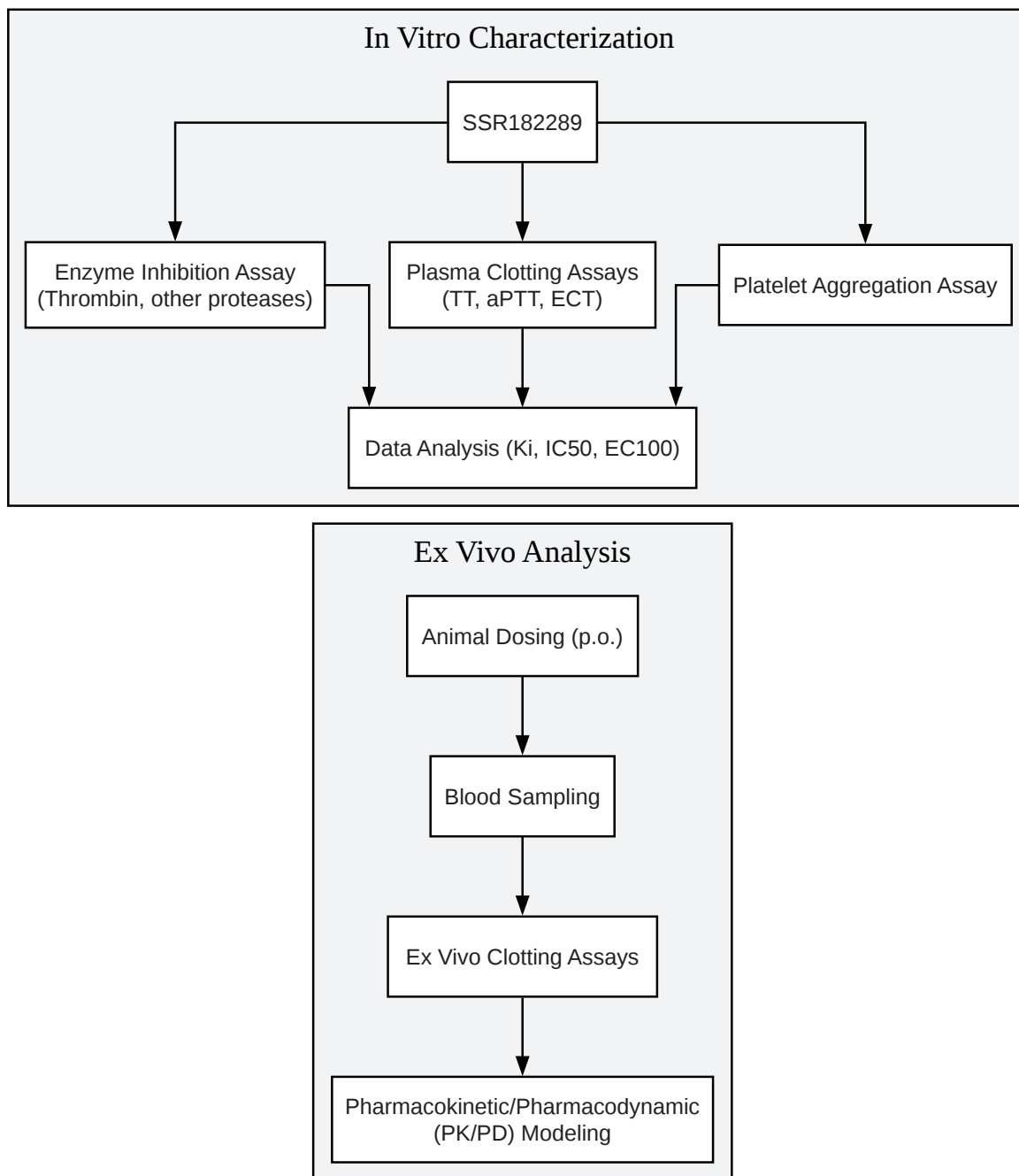
Signaling Pathway and Experimental Workflow Visualization

SSR182289A exerts its therapeutic effect by directly inhibiting thrombin, thereby disrupting the coagulation cascade and thrombin-mediated cellular signaling. The following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for evaluating a thrombin inhibitor.



[Click to download full resolution via product page](#)

Caption: Thrombin signaling pathway and the inhibitory action of **SSR182289**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the evaluation of a thrombin inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ecarin Clotting Time – ECAT | Clotpedia [clotpedia.nl]
- 2. ject.edpsciences.org [ject.edpsciences.org]
- 3. linear.es [linear.es]
- To cite this document: BenchChem. [SSR182289: A Potent and Selective Thrombin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611012#what-is-the-biological-target-of-ssr182289]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com